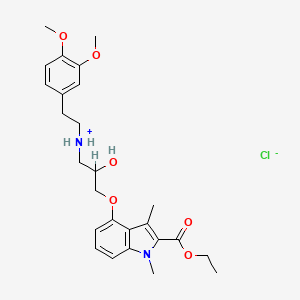
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes aromatic rings, a piperidine moiety, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the piperidine moiety and the naphthalenylmethyl group. Common reagents and conditions used in these reactions include:
Amination: Introduction of the amino group using reagents like ammonia or amines.
Halogenation: Introduction of the chlorine atom using reagents like thionyl chloride or N-chlorosuccinimide.
Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group back to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Replacement of the chlorine atom with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may produce various substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-chloro-2-methoxybenzamide: Lacks the piperidine and naphthalenylmethyl groups.
4-Amino-5-chloro-2-methoxy-N-(4-piperidinyl)benzamide: Lacks the naphthalenylmethyl group.
4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)benzamide: Lacks the piperidine group.
Uniqueness
The uniqueness of 4-Amino-5-chloro-2-methoxy-N-(1-(2-naphthalenylmethyl)-4-piperidinyl)benzamide hydrochloride lies in its specific combination of functional groups and molecular structure, which may confer unique biological activities and applications compared to similar compounds.
Propriétés
Numéro CAS |
63639-48-5 |
|---|---|
Formule moléculaire |
C24H27Cl2N3O2 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
4-amino-5-chloro-2-methoxy-N-[1-(naphthalen-2-ylmethyl)piperidin-1-ium-4-yl]benzamide;chloride |
InChI |
InChI=1S/C24H26ClN3O2.ClH/c1-30-23-14-22(26)21(25)13-20(23)24(29)27-19-8-10-28(11-9-19)15-16-6-7-17-4-2-3-5-18(17)12-16;/h2-7,12-14,19H,8-11,15,26H2,1H3,(H,27,29);1H |
Clé InChI |
ZLJOBDHDRQFZQJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC4=CC=CC=C4C=C3)Cl)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)







![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)



